5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves multiple steps, including alkylation, oxidation, and deprotection reactions, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. The overall yield from these steps was reported to be around 67%, with the intermediate and final products being characterized by 1H NMR and MS techniques (Pan Xian-hua, 2011).
Molecular Structure Analysis
Molecular structure characterization of this compound and related derivatives has been performed using various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray crystallography. These analyses have provided detailed insights into the compound's molecular configuration, showcasing its complexity and the influence of different substituents on its structure (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).
Chemical Reactions and Properties
This compound serves as a versatile intermediate in various chemical reactions, leading to the synthesis of numerous biologically active molecules. Its reactivity with nucleophiles, ability to undergo transformations in the presence of activated alkynes, and participation in domino reactions highlight its chemical versatility and potential as a building block in medicinal chemistry (L. Voskressensky et al., 2014).
Scientific Research Applications
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Cancer Research
- Application Summary : This compound, also known as Ticlopidine, has been examined for its inhibitory effects on blood-borne metastasis using three different rodent tumors (B16 melanoma, Lewis lung carcinoma, and rat ascites hepatoma, AH130) .
- Methods of Application : Ticlopidine was administered orally to the rodents. It inhibited the aggregation of platelets induced by adenosine diphosphate, thrombin, crude extract of AH130, and viable AH130 and B16 melanoma cells .
- Results : There was a significant decrease of pulmonary metastasis induced by intravenous injection of B16 melanoma and AH130. Spontaneous pulmonary metastasis of Lewis lung carcinoma was also inhibited by oral administration of ticlopidine .
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Neurology
- Application Summary : Novel 4, 5, 6, 7-tetrahydrothieno [3, 2-c]pyridines and related compounds were synthesized and evaluated for anticonvulsant activity against intracerebroventricular N-methyl-D-Aspartate (NMDA)-induced seizures in mice .
- Methods of Application : The benzene rings of (+)-1 (FR115427) were replaced with heteroaromatic rings such as thiophene, furan, benzothiophene and indole .
- Results : Among these compounds, (+)-4-methyl-4-phenyl-4, 5, 6, 7-tetrahydrothieno [3, 2-c]pyridine hydrochloride ( (+)-2a), (+)-4-methyl-4- (2-thienyl)-4, 5, 6, 7-tetrahydrothieno [3, 2-c]pyridine hydrochloride ( (+)-2g), and (-)-1-methyl-1- (2-thienyl)-1, 2, 3, 4-tetrahydroisoquinoline hydrochloride ( (-)-3a) showed significant anticonvulsant activity .
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Pharmaceutical Analytical Impurity
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Antibacterial Activity
- Application Summary : Derivatives of this compound, specifically 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)benzohydrazide derivatives, have been synthesized and evaluated for their antibacterial activity .
- Methods of Application : These derivatives were prepared from commercially available 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and were characterized by 1H NMR, IR and mass spectral analysis .
- Results : The synthesized compounds showed significant antibacterial activity .
Safety And Hazards
The compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
Future Directions
properties
IUPAC Name |
5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQVFGJHIWJNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)SC21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548312 | |
Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
CAS RN |
109904-37-2 | |
Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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